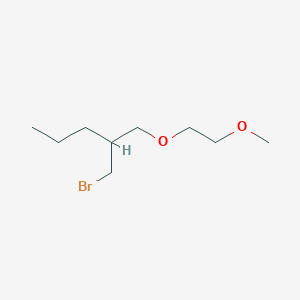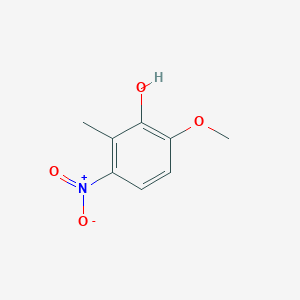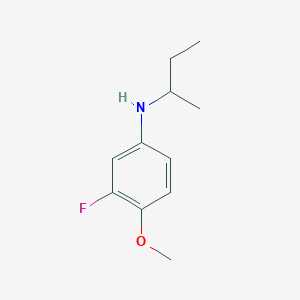
1-Bromo-2-((2-methoxyethoxy)methyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is an organic compound that features a bromomethyl group attached to a pentane backbone, with a methoxyethoxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-methoxyethoxy)pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-1-(2-methoxyethoxy)pentane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Applications De Recherche Scientifique
2-(bromomethyl)-1-(2-methoxyethoxy)pentane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material science: It can be used in the preparation of polymers and other materials with specific properties.
Biological studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In oxidation reactions, the methoxyethoxy group is oxidized to form aldehydes or carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-methoxyethoxy)pentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(2-methoxyethoxy)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
2-(bromomethyl)-1-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is unique due to the presence of both a bromomethyl group and a methoxyethoxy group, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C9H19BrO2 |
|---|---|
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
1-bromo-2-(2-methoxyethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO2/c1-3-4-9(7-10)8-12-6-5-11-2/h9H,3-8H2,1-2H3 |
Clé InChI |
PIWVUVDMUMGBBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)







![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)

